Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate
Description
Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a 3-hydroxypropylamino substituent at position 4 and a methoxy group at position 7. The quinoline core is functionalized with an ester group at position 3, which influences its solubility and reactivity. This compound is structurally related to bioactive quinolones, which are known for antimicrobial, anticancer, and receptor-binding properties . The hydroxypropyl side chain may enhance water solubility and hydrogen-bonding interactions, while the methoxy group contributes to electronic effects on the aromatic system.
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropylamino)-8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-22-16(20)12-10-18-15-11(6-4-7-13(15)21-2)14(12)17-8-5-9-19/h4,6-7,10,19H,3,5,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLIKRMRHAZFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCO)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its quinoline core, which is a common scaffold in antimalarial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes the structural and functional differences between the target compound and its analogs:
Detailed Comparisons
Positional Isomerism: 3-Hydroxypropyl vs. 2-Hydroxypropyl
The isomeric analog (2-hydroxypropyl variant) differs in the hydroxyl group position on the propyl chain. This minor structural change could alter hydrogen-bonding interactions with biological targets.
Substituent Complexity: Chloro, Cyano, and Benzyl Groups
Compound 15 incorporates a 3-chloro-4-methoxybenzylamino group and a cyano substituent, which significantly increases lipophilicity. The chloro and cyano groups may enhance membrane permeability but reduce aqueous solubility. The 8-(3-hydroxypropyl) group in this compound contrasts with the 8-methoxy group in the target, suggesting divergent biological targets (e.g., antitumor vs. antimicrobial).
Antibacterial Quinolone Analogs
The dihydroquinolone derivative () shares the 8-methoxy group but features a cyclopropyl and fluorine substituent, hallmarks of fluoroquinolone antibiotics like ciprofloxacin. The 4-oxo-1,4-dihydroquinoline core is critical for DNA gyrase inhibition, a mechanism absent in the target compound due to its lack of the oxo group .
Electron-Withdrawing vs. Electron-Donating Groups
The 4-chloro-8-nitro analog () exhibits strong electron-withdrawing effects, which may increase reactivity but reduce stability compared to the target compound’s electron-donating methoxy and amino groups. Such differences could influence metabolic half-life and toxicity profiles .
Aromatic vs. Aliphatic Side Chains
Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate () replaces the hydroxypropyl chain with a dimethylphenyl group, introducing steric bulk and aromatic π-π interactions. This modification might favor binding to hydrophobic enzyme pockets, such as those in tyrosine kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
